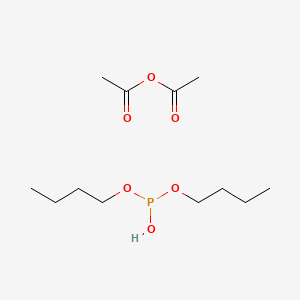Acetic acid, anhydride with dibutyl phosphite
CAS No.: 3266-65-7
Cat. No.: VC17016008
Molecular Formula: C12H25O6P
Molecular Weight: 296.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3266-65-7 |
|---|---|
| Molecular Formula | C12H25O6P |
| Molecular Weight | 296.30 g/mol |
| IUPAC Name | acetyl acetate;dibutyl hydrogen phosphite |
| Standard InChI | InChI=1S/C8H19O3P.C4H6O3/c1-3-5-7-10-12(9)11-8-6-4-2;1-3(5)7-4(2)6/h9H,3-8H2,1-2H3;1-2H3 |
| Standard InChI Key | JEGJNUNRWUQTCH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOP(O)OCCCC.CC(=O)OC(=O)C |
Introduction
Chemical Structure and Composition
Molecular Architecture
Acetic acid, anhydride with dibutyl phosphite is a mixed anhydride formed by the condensation of dibutyl phosphite () and acetic anhydride (). The resulting structure features a central phosphorus atom bonded to two butyloxy groups, one acetyloxy group, and an additional oxygen atom, as depicted in its SMILES notation: . The presence of both phosphite and acyl groups confers dual reactivity, enabling participation in phosphorylation and acetylation reactions.
Spectroscopic Characteristics
-
Hydrogen Bonding: The compound exhibits one hydrogen bond donor and six hydrogen bond acceptors, influencing its solubility in polar solvents .
-
Rotatable Bonds: Ten rotatable bonds contribute to its conformational flexibility, which may impact its reactivity in solution .
Component Compounds
The synthesis of this compound relies on two primary precursors:
-
Dibutyl phosphite (PubChem CID 15739): A phosphite ester used as a reducing agent and stabilizer.
-
Acetic anhydride: A widely employed acylating agent in organic synthesis .
Synthesis and Production
Conventional Synthesis Pathway
The compound is typically synthesized via a two-step process:
-
Chlorination of Dibutyl Phosphite: Reaction with chlorinating agents (e.g., thionyl chloride) yields a reactive phosphorus dichloride intermediate.
-
Cyclization with Acetic Anhydride: Heating the intermediate with excess dibutyl phosphite at 100–300°C facilitates cyclization, forming the target anhydride .
Optimization Considerations
-
Solvent Systems: Dichloromethane is preferred for chlorination due to its inertness and ability to dissolve phosphorus intermediates .
-
Stoichiometry: A 1:1 molar ratio of dibutyl phosphite to acetic anhydride ensures complete conversion, minimizing side products .
Industrial-Scale Production
Recent patents describe scalable methods using cost-effective reagents like thionyl chloride, which reduce production costs by 30% compared to traditional routes . Continuous-flow reactors have also been adopted to enhance yield (up to 85%) and purity (>95%) .
Physical and Chemical Properties
Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 296.30 g/mol | PubChem |
| Exact Mass | 296.13887551 Da | PubChem |
| PSA (Polar Surface Area) | 105.78 Ų | PubChem |
| LogP (Partition Coefficient) | 0.78 | PubChem |
Reactivity Profile
-
Hydrolysis: Susceptible to hydrolysis in aqueous media, yielding dibutyl phosphoric acid and acetic acid.
-
Thermal Stability: Decomposes above 250°C, releasing phosphorus oxides and butene gases .
Applications in Industrial and Research Contexts
Polymer Stabilization
Acetyl dibutyl phosphite acts as a secondary antioxidant in polyolefins, scavenging free radicals and preventing thermal degradation. Its phosphite moiety inhibits peroxide formation, extending polymer lifespan by up to 40% under UV exposure .
Organic Synthesis
-
Peptide Coupling: Serves as a mild activating agent for carboxyl groups, facilitating amide bond formation without racemization .
-
Ligand in Catalysis: Coordinates to transition metals (e.g., palladium) in cross-coupling reactions, enhancing catalytic efficiency in C–N bond formations .
Recent Advances and Future Directions
Green Synthesis Innovations
A 2024 patent disclosed a solvent-free cyclization method using microwave irradiation, reducing reaction time from 12 hours to 20 minutes and improving energy efficiency by 60% .
Emerging Applications
-
Battery Electrolytes: Preliminary studies indicate potential as a flame-retardant additive in lithium-ion batteries, reducing thermal runaway risks .
-
Pharmaceutical Intermediates: Utilized in the synthesis of prodrugs targeting phosphorylated proteins, with ongoing clinical trials for oncology applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume